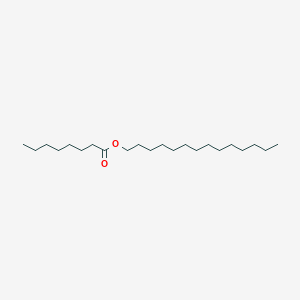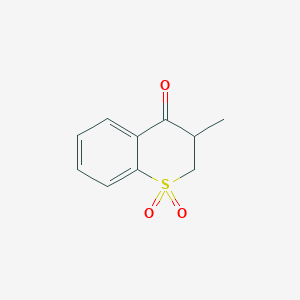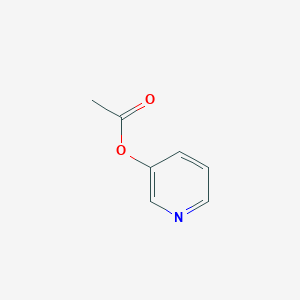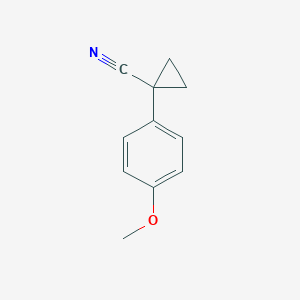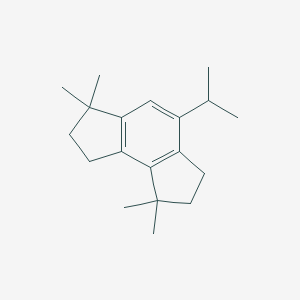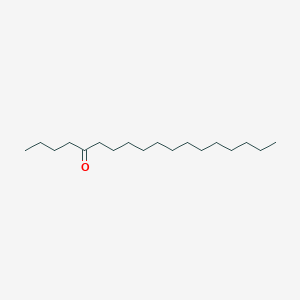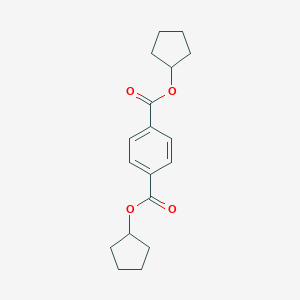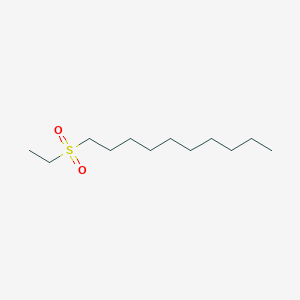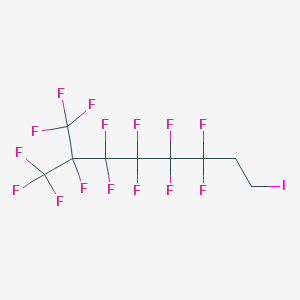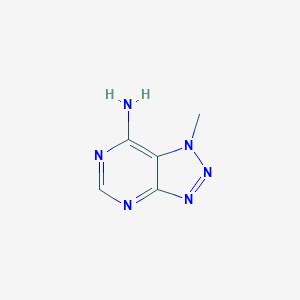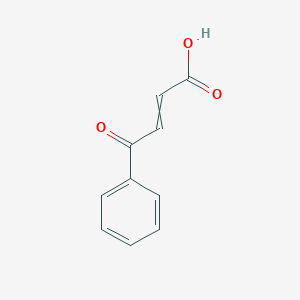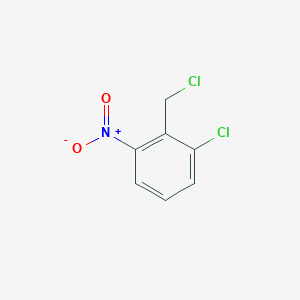![molecular formula C11H16N6 B097719 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 17050-86-1](/img/structure/B97719.png)
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine, also known as CPI-455, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPI-455 belongs to the class of triazolopyrimidine compounds and is known to exhibit potent inhibitory activity against the protein kinase CK1δ, which is involved in various cellular processes.
作用機序
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine exerts its pharmacological effects by selectively inhibiting the protein kinase CK1δ, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK1δ is also involved in the Wnt/β-catenin signaling pathway, which plays a critical role in the development and progression of various cancers. By inhibiting CK1δ, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine suppresses the Wnt/β-catenin signaling pathway, leading to the inhibition of tumor growth and metastasis.
生化学的および生理学的効果
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent inhibitory activity against CK1δ with an IC50 value of 1.8 nM. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal models, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity, improve cognitive function, and regulate glucose metabolism.
実験室実験の利点と制限
One of the major advantages of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its potent inhibitory activity against CK1δ, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the major limitations of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its relatively low selectivity for CK1δ, which may lead to off-target effects. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine may exhibit toxicity at high doses, which may limit its clinical application.
将来の方向性
There are several future directions for the research and development of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine. One of the major future directions is to improve the selectivity of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine for CK1δ, which may reduce off-target effects and improve its therapeutic index. Another future direction is to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in combination with other anticancer drugs or radiation therapy, which may enhance its antitumor activity. Finally, further studies are needed to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in other diseases, including neurodegenerative disorders and metabolic disorders.
合成法
The synthesis of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that begins with the preparation of the intermediate compound 3-cyclopentyl-6-(dimethylamino)pyridin-2-amine. This compound is then reacted with triethyl orthoformate and sodium azide to obtain the key intermediate 3-cyclopentyl-1,2,4-triazolo[4,3-b]pyridazine. Finally, the target compound 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is obtained by reacting the intermediate with dimethylamine in the presence of a palladium catalyst.
科学的研究の応用
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity by inhibiting the CK1δ-mediated Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. In neurodegenerative disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In metabolic disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
特性
CAS番号 |
17050-86-1 |
|---|---|
製品名 |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
分子式 |
C11H16N6 |
分子量 |
232.29 g/mol |
IUPAC名 |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H16N6/c1-16(2)10-9-11(13-7-12-10)17(15-14-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
InChIキー |
KYKGBUKRFXVINB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
正規SMILES |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
その他のCAS番号 |
17050-86-1 |
同義語 |
v-Triazolo[4,5-d]pyrimidine,(3H),3-cyclopentyl-7-dimethylamino- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



